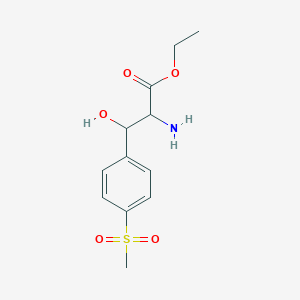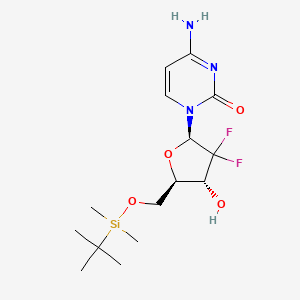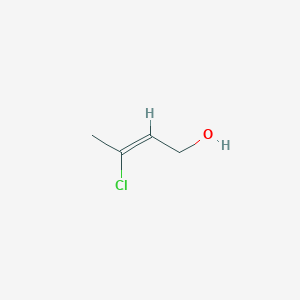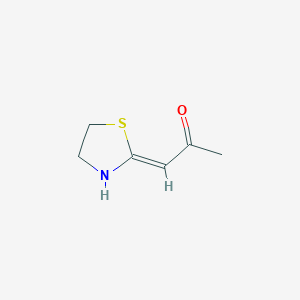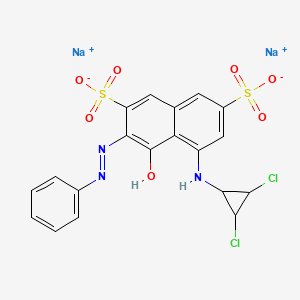
Hexadecanoic--d5 Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Hexadecanoic acid, also known as Palmitic acid, is a fatty acid with a 16-carbon chain . It is the most common saturated fatty acid found in animals, plants, and microorganisms . Its chemical formula is CH3(CH2)14COOH .
Synthesis Analysis
Hexadecanoic acid can be synthesized from various sources. For instance, it has been found in the methanolic extract of Abelmoschas moschatus flower . The synthesis of hexadecanoic acid is influenced by several variables, including catalyst amount, mix solvent, and arginine to acid ratio .
Molecular Structure Analysis
The molecular structure of hexadecanoic acid is represented by the formula C16H32O2 . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
While specific chemical reactions involving hexadecanoic acid are not detailed in the search results, it’s worth noting that this compound can form various salts and esters, known as palmitates .
Physical and Chemical Properties Analysis
Hexadecanoic acid appears as white crystals . It has a molar mass of 256.430 g/mol . It’s soluble in amyl acetate, alcohol, CCl4, C6H6, and very soluble in CHCl3 . The melting point is 62.9 °C and the boiling point ranges from 351–352 °C .
Mechanism of Action
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Hexadecanoic-d5 Acid involves the conversion of a starting material into the final product through a series of chemical reactions.", "Starting Materials": [ "Palmitoyl chloride-d5", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reactions": [ { "Reactants": ["Palmitoyl chloride-d5", "Sodium hydroxide", "Water"], "Products": ["Hexadecanoic-d5 Acid", "Sodium chloride"], "Conditions": "Reflux in ethanol", "Steps": [ "Add Palmitoyl chloride-d5 to a mixture of sodium hydroxide and water in a round-bottom flask", "Refux the mixture in ethanol for several hours", "Acidify the mixture with hydrochloric acid", "Extract the product with ethyl acetate", "Wash the organic layer with water", "Dry the organic layer over anhydrous sodium sulfate", "Evaporate the solvent under reduced pressure", "Purify the product by column chromatography" ] } ] } | |
CAS No. |
1219802-61-5 |
Molecular Formula |
C16H27D5O2 |
Molecular Weight |
261.4548889 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[(2S)-2-aminobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1141479.png)

